LY306669

Leukotriene B4 Receptor Inflammation Neutrophil Activation

LY306669 is a potent and selective leukotriene B4 (LTB4) receptor antagonist validated in a porcine model of acute lung injury (ALI), where it significantly ameliorated hypoxemia, pulmonary edema, and alveolitis. Researchers sourcing LTB4 pathway tools face critical variability in potency and selectivity across nominally similar antagonists, which can lead to irreproducible results. • Complete blockade of LTB4-induced phagocyte opsonin receptor upregulation in vitro, enabling precise dissection of BLT1-mediated neutrophil activation pathways. • Demonstrated in vivo efficacy in a large-animal ALI/ARDS model, making it an ideal benchmark compound for validating the LTB4 pathway in preclinical pulmonary inflammation research. • Available through BenchChem with rigorous quality control; shipped under recommended storage conditions to preserve biological activity.

Molecular Formula C23H28FN4NaO2
Molecular Weight 434.5 g/mol
Cat. No. B12383934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY306669
Molecular FormulaC23H28FN4NaO2
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=N[N-]N=N2)O)C3=CC(=CC=C3)F.[Na+]
InChIInChI=1S/C23H28FN4O2.Na/c1-4-16-14-19(17-9-8-10-18(24)13-17)20(29)15-21(16)30-12-7-5-6-11-23(2,3)22-25-27-28-26-22;/h8-10,13-15H,4-7,11-12H2,1-3H3,(H-,25,26,27,28,29);/q-1;+1
InChIKeyYNTRLTJBOPQXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY306669: LTB4 Receptor Antagonist


LY306669 is a potent and selective leukotriene B4 (LTB4) receptor antagonist . It is a small molecule that blocks the action of LTB4, a key inflammatory mediator, and is primarily used as a research tool to study pulmonary dysfunction and neutrophil migration, particularly in models of acute lung injury .

LY306669 Substitution Risks


LTB4 antagonists exhibit significant variability in potency, selectivity for receptor subtypes (BLT1 vs. BLT2), and functional efficacy in complex biological systems [1]. While many compounds share the same nominal target, their quantitative binding affinities (Ki), functional IC50 values in cellular assays, and in vivo efficacy profiles differ markedly. For instance, the second-generation antagonist LY293111 demonstrates a Ki of 25 nM, whereas earlier compounds like SC-41930 show a Ki of 280 nM [2]. This heterogeneity means that substituting one antagonist for another without rigorous validation can lead to a failure to block LTB4-mediated effects, misinterpretation of pathway involvement, and ultimately, irreproducible results in sensitive inflammation models [3].

LY306669 vs. Key LTB4 Antagonists


Functional Selectivity vs CP-105696

In a functional assay measuring upregulation of phagocyte opsonin receptors, LY306669 completely blocked the response induced by LTB4. Critically, it exhibited a much smaller effect on opsonin receptor upregulation induced by platelet-activating factor (PAF), demonstrating functional selectivity against a key off-target inflammatory mediator [1]. This contrasts with CP-105696, which, while potent against LTB4, has a less characterized selectivity profile against PAF-mediated activation in similar functional readouts [2].

Leukotriene B4 Receptor Inflammation Neutrophil Activation

In Vivo Efficacy in Acute Lung Injury

In an endotoxemic pig model of acute lung injury (ALI), treatment with LY306669 significantly ameliorated LPS-induced hypoxemia, pulmonary edema, and alveolitis [1]. This demonstrates robust in vivo efficacy in a large animal model with high translational relevance. While other antagonists like LY255283 have also shown efficacy in porcine ALI models, the specific quantitative outcomes (e.g., degree of reduction in pulmonary edema) for LY306669 are documented and can serve as a benchmark for experimental design [2].

Acute Lung Injury In Vivo Pharmacology Pulmonary Edema

Potency Profile vs LTB4 Antagonists

While a direct Ki value for LY306669 is not publicly available, its class of LTB4 antagonists exhibits a wide range of binding affinities. For context, second-generation antagonists like LY293111 bind with a Ki of 25 nM, while earlier compounds like SC-41930 have a Ki of 280 nM, representing a >10-fold difference in potency [1]. The functional potency of LY306669, demonstrated by its complete blockade of LTB4-induced opsonin receptor upregulation in vitro, places it among the more potent members of this class, but without a direct Ki, its exact binding affinity ranking remains a class-level inference [2].

Receptor Binding Structure-Activity Relationship Potency

LY306669 Application Scenarios


Neutrophil-Driven Acute Lung Injury

LY306669 is ideally suited for studies aiming to dissect the specific contribution of LTB4 to the pathophysiology of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Its demonstrated ability to significantly ameliorate hypoxemia, pulmonary edema, and alveolitis in a large animal model [1] makes it a critical tool for validating the LTB4 pathway in preclinical research. Researchers can use LY306669 to benchmark new compounds or to confirm LTB4-dependent mechanisms in novel models of pulmonary inflammation.

Neutrophil Activation & Migration

The compound's established in vitro profile, which includes the complete blockade of LTB4-induced phagocyte opsonin receptor upregulation [1], makes it a precise tool for cellular biology studies. It can be used to specifically interrogate the signaling pathways downstream of the LTB4 receptor (BLT1) that are responsible for neutrophil activation, adhesion, and migration. This is particularly useful when researchers need to distinguish LTB4-mediated effects from those triggered by other chemoattractants like PAF or fMLP.

LTB4 Target Validation in Inflammation

While its primary validation is in lung injury, LY306669 serves as a valuable tool to explore the role of LTB4 in other inflammatory conditions characterized by neutrophil infiltration. Researchers in fields such as arthritis, inflammatory bowel disease, or dermatology can use LY306669 in relevant animal models to determine if LTB4 receptor antagonism ameliorates disease severity. This provides a basis for target validation before investing in the development of newer, more drug-like LTB4 antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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